molecular formula C13H12N2O B2662045 N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide CAS No. 1797749-82-6

N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide

Cat. No. B2662045
CAS RN: 1797749-82-6
M. Wt: 212.252
InChI Key: IDMSLFRMNWZLPN-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide, also known as PAP-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. PAP-1 belongs to the class of compounds known as propargylamines, which have been shown to possess neuroprotective properties.

Scientific Research Applications

N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to possess neuroprotective properties, which can help prevent the death of neurons in the brain. Additionally, N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO enzymes can lead to an increase in the levels of these neurotransmitters, which can have beneficial effects on the brain.
Biochemical and Physiological Effects:
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to possess anti-inflammatory properties. N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is its high purity and high yield synthesis method, which makes it a suitable compound for scientific research. Additionally, N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been extensively studied and has a well-established mechanism of action. However, one of the limitations of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is its potential toxicity. N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide. One area of research is the development of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide analogs with improved pharmacological properties. Another area of research is the study of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide in combination with other compounds for the treatment of neurodegenerative diseases. Additionally, the study of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide in other disease models, such as cancer and cardiovascular disease, may provide new insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide involves the reaction of 2-bromo-N-(prop-2-yn-1-yl)benzamide with propargylamine in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which results in the formation of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide. The synthesis of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.

properties

IUPAC Name

N-prop-2-ynyl-2-(prop-2-ynylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-3-9-14-12-8-6-5-7-11(12)13(16)15-10-4-2/h1-2,5-8,14H,9-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMSLFRMNWZLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC=C1C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide

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